molecular formula C12H18O B6315210 (R)-1-Phenyl-1-hexanol, ee 89% CAS No. 65488-03-1

(R)-1-Phenyl-1-hexanol, ee 89%

Cat. No. B6315210
CAS RN: 65488-03-1
M. Wt: 178.27 g/mol
InChI Key: SVCRDVHXRDRHCP-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1-Phenyl-1-hexanol, or (R)-Phenylhexanol, is a chiral alcohol with a wide range of applications in chemical synthesis. It is used as a starting material for the synthesis of several pharmaceuticals, flavors, and fragrances. It has a high ee (enantiomeric excess) of 89%, making it a valuable chiral reagent for asymmetric synthesis.

Scientific Research Applications

(R)-Phenylhexanol is used in the synthesis of chiral compounds for pharmaceuticals, flavors, and fragrances. It is also used as a chiral reagent in asymmetric synthesis. It has been used in the synthesis of a variety of drugs, such as the anti-diabetic drug pioglitazone, the anti-anxiety drug buspirone, and the anti-inflammatory drug celecoxib. It has also been used in the synthesis of various flavors and fragrances, such as menthol, eugenol, and limonene.

Mechanism of Action

(R)-Phenylhexanol acts as a chiral reagent in asymmetric synthesis. It is used to catalyze the reaction of achiral substrates to form chiral products. The reaction is driven by the formation of an enantiomerically pure product, which is favored over the formation of a racemic mixture.
Biochemical and Physiological Effects
(R)-Phenylhexanol has no known biochemical or physiological effects. It is not known to be toxic or have any adverse side effects.

Advantages and Limitations for Lab Experiments

The main advantage of using (R)-Phenylhexanol in lab experiments is its high ee (enantiomeric excess) of 89%. This makes it a valuable chiral reagent for asymmetric synthesis. It is also relatively inexpensive and widely available. The main limitation is that it can only be used to catalyze the reaction of achiral substrates to form chiral products. It cannot be used to catalyze the reaction of two chiral substrates to form a racemic mixture.

Future Directions

There are several possible future directions for (R)-Phenylhexanol. It could be used in the synthesis of more advanced pharmaceuticals, flavors, and fragrances. It could also be used in the synthesis of other chiral compounds, such as amino acids and peptides. It could also be used in the development of new asymmetric synthesis methods. Finally, it could be used to develop new catalytic systems for the synthesis of chiral compounds.

Synthesis Methods

(R)-Phenylhexanol is synthesized from benzaldehyde, which is reacted with 1,6-dibromohexane in the presence of sodium hydroxide in ethanol. The reaction is carried out at room temperature and the product is isolated by distillation. The reaction yields (R)-Phenylhexanol with an ee of 89%.

properties

IUPAC Name

(1R)-1-phenylhexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h4,6-9,12-13H,2-3,5,10H2,1H3/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCRDVHXRDRHCP-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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